

Technical Guide: Molecular Structure and Properties of 2-(4-Ethoxyphenyl)ethanol

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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **2-(4-Ethoxyphenyl)ethanol**. The information is presented to support research and development activities in the pharmaceutical and chemical sciences.

Core Molecular Data

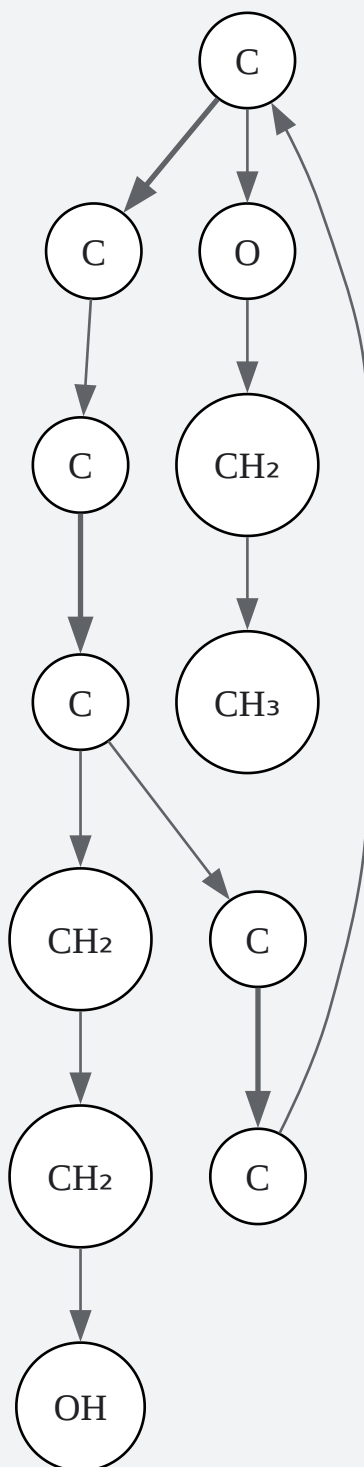
The fundamental physicochemical properties of **2-(4-Ethoxyphenyl)ethanol** are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

Property	Value	Reference
IUPAC Name	2-(4-ethoxyphenyl)ethanol	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][2]
Molecular Weight	166.22 g/mol	[1][2]
Canonical SMILES	CCOC1=CC=C(C=C1)CCO	[1]
InChI Key	CNMVSNTVPZWQMI-UHFFFAOYSA-N	[1]
CAS Number	22545-15-9	[1][3]
Melting Point	42-44 °C	[3]
Boiling Point	138-141 °C (at 8 mmHg)	[3]
Exact Mass	166.099379685 Da	[1]
Topological Polar Surface Area	29.5 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]

Molecular Structure and Visualization

The molecular structure of **2-(4-Ethoxyphenyl)ethanol** comprises a central benzene ring substituted with an ethoxy group and an ethanol group at the para position.

Molecular Structure of 2-(4-Ethoxyphenyl)ethanol

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Caption: 2D representation of the **2-(4-Ethoxyphenyl)ethanol** molecule.

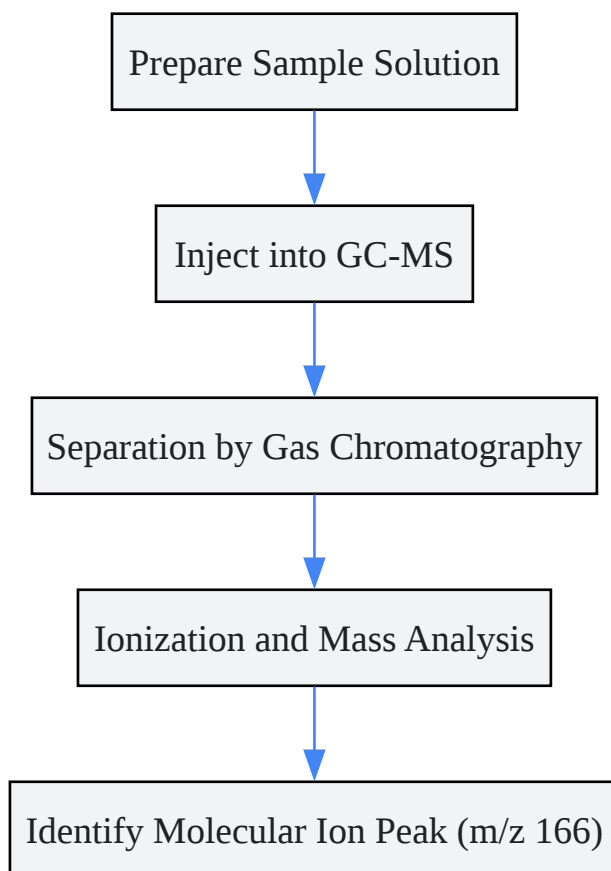
Experimental Protocols

Determination of Molecular Weight via Mass Spectrometry

Objective: To experimentally verify the molecular weight of **2-(4-Ethoxyphenyl)ethanol**.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this determination.

- Sample Preparation: Prepare a 1 mg/mL solution of **2-(4-Ethoxyphenyl)ethanol** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The resulting mass spectrum should display a molecular ion peak (M^+) at m/z 166, confirming the molecular weight.[\[1\]](#)



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Caption: Experimental workflow for molecular weight determination.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and atom connectivity of **2-(4-Ethoxyphenyl)ethanol**.

Methodology: ^1H and ^{13}C NMR spectroscopy are powerful tools for structural elucidation.

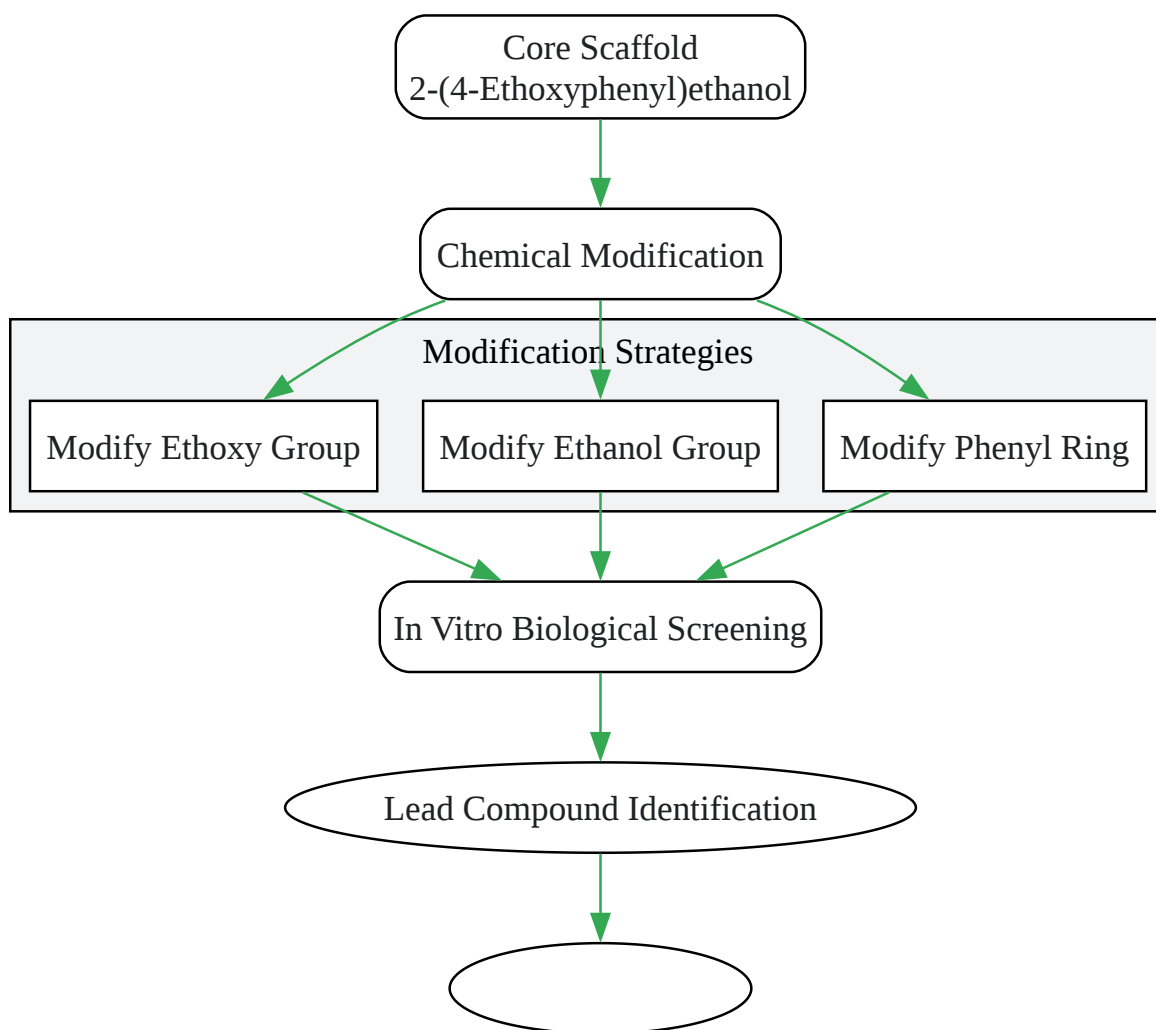
- Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Analysis (400 MHz):
 - Expected Chemical Shifts (δ):

- ~1.4 ppm (triplet, 3H, -OCH₂CH₃)
 - ~2.8 ppm (triplet, 2H, Ar-CH₂CH₂OH)
 - ~3.8 ppm (triplet, 2H, Ar-CH₂CH₂OH)
 - ~4.0 ppm (quartet, 2H, -OCH₂CH₃)
 - ~6.8 ppm (doublet, 2H, aromatic protons ortho to ethoxy group)
 - ~7.1 ppm (doublet, 2H, aromatic protons meta to ethoxy group)
 - A broad singlet for the hydroxyl proton (-OH) will also be present.
- ¹³C NMR Analysis (100 MHz):
 - Expected Chemical Shifts (δ):
 - ~15 ppm (-OCH₂CH₃)
 - ~38 ppm (Ar-CH₂CH₂OH)
 - ~63 ppm (Ar-CH₂CH₂OH and -OCH₂CH₃)
 - ~114 ppm (aromatic CH ortho to ethoxy)
 - ~129 ppm (aromatic C-CH₂)
 - ~130 ppm (aromatic CH meta to ethoxy)
 - ~158 ppm (aromatic C-O)
 - Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values to confirm the structure.

Logical Relationships in Drug Development

In the context of drug discovery, **2-(4-Ethoxyphenyl)ethanol** can serve as a starting scaffold. Structure-Activity Relationship (SAR) studies would be a logical next step to explore its

therapeutic potential.



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Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

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References

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